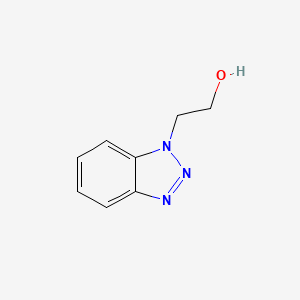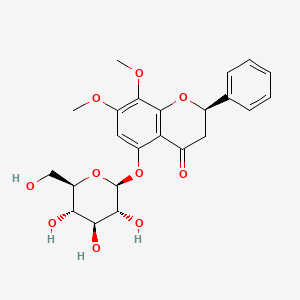
(1,2-dimethyl-1H-imidazol-4-yl)methanol
描述
(1,2-dimethyl-1H-imidazol-4-yl)methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of imidazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1,2-dimethyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Another method involves the alkylation of 1,2-dimethyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide. This reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 1,2-dimethyl-1H-imidazole-4-carboxylic acid is a preferred method due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
(1,2-dimethyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 1,2-dimethyl-1H-imidazole-4-carboxaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form 1,2-dimethyl-1H-imidazole using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 1,2-dimethyl-1H-imidazole-4-carboxaldehyde.
Reduction: 1,2-dimethyl-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学研究应用
(1,2-dimethyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with various biological targets due to its imidazole ring structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of catalysts for chemical reactions.
相似化合物的比较
Similar Compounds
1,2-dimethyl-1H-imidazole: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-methyl-1H-imidazole-4-yl)methanol: Contains only one methyl group, affecting its steric and electronic properties.
1,2-dimethyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical behavior.
Uniqueness
(1,2-dimethyl-1H-imidazol-4-yl)methanol is unique due to the presence of both methyl groups and the hydroxymethyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
IUPAC Name |
(1,2-dimethylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJNMPJZPVBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291492 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038828-36-2 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)




